2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-
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Description
The compound “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” is a derivative of quinolinone, which is a class of organic compounds. It has a molecular weight of 277.28 . The IUPAC name for this compound is ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate .
Molecular Structure Analysis
The molecular structure of “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a hydroxy group at the 4th position, a methoxy group at the 5th position, and a methyl group at the 1st position . The InChI key for this compound is ZVLRWURJUVHOPF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Safety and Hazards
The compound “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
4-hydroxy-5-methoxy-1-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-7-4-3-5-9(15-2)11(7)8(13)6-10(12)14/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKORWLIUIWUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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